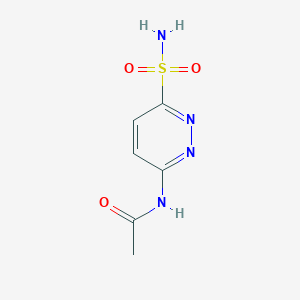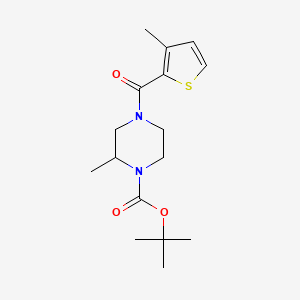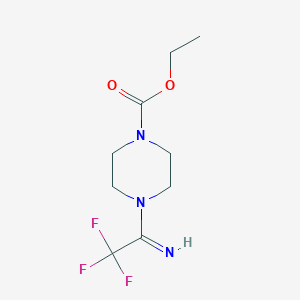
Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C9H14F3N3O2 . It has a molecular weight of 253.22 .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 253.22 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to generate hybrid molecules, including derivatives of Ethyl piperazine-1-carboxylate. These derivatives exhibit antimicrobial, antiurease, and antilipase activities, showcasing the compound's potential in developing novel antimicrobial agents with specific enzyme inhibition properties (Başoğlu et al., 2013).
Organic Crystal Engineering
The study on organic crystal engineering involving derivatives of Ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, a compound related to Ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate, revealed insights into hydrogen-bond association and polymorphic crystalline forms. This research has implications for designing drugs with desired physical properties (Weatherhead-Kloster et al., 2005).
Novel Insecticides Design
Exploration of this compound derivatives for designing novel insecticides with high efficacy against armyworms indicates the compound's utility in agricultural chemistry. The research on structure-activity relationship (SAR) provides a basis for developing new insecticides with improved properties (Cai et al., 2010).
Structural Analysis of Complexes
The structural analysis of complexes formed by Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with metals such as Ni(II), Zn(II), and Cd(II) through spectroscopic and DFT techniques sheds light on the coordination chemistry and potential applications of these complexes in material science and catalysis (Prakash et al., 2014).
Mecanismo De Acción
Piperazine Derivatives
Piperazine and its derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Propiedades
IUPAC Name |
ethyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O2/c1-2-17-8(16)15-5-3-14(4-6-15)7(13)9(10,11)12/h13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKJFHUYHYBPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)
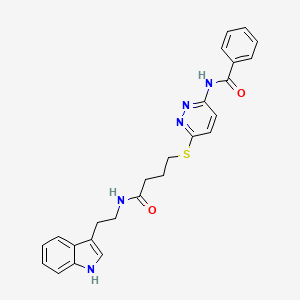
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)
![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)


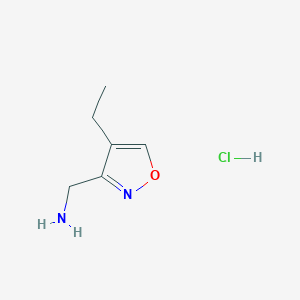
![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)
![N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2934687.png)
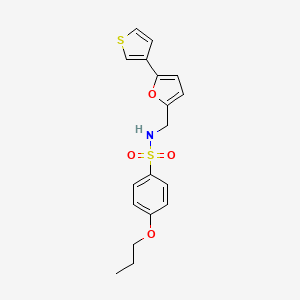
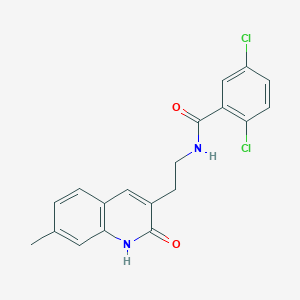
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2934693.png)
